molecular formula C15H14N2O2 B7457467 N-(4-acetylphenyl)-6-methylpyridine-3-carboxamide

N-(4-acetylphenyl)-6-methylpyridine-3-carboxamide

Cat. No. B7457467
M. Wt: 254.28 g/mol
InChI Key: UZWDDKWQZGZPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-6-methylpyridine-3-carboxamide, commonly known as AM-694, is a synthetic cannabinoid that has been widely used in scientific research. It is classified as a designer drug and has been found to have psychoactive effects similar to those of THC, the active component in marijuana.

Mechanism of Action

The mechanism of action of AM-694 involves the binding of the compound to CB1 and CB2 receptors in the endocannabinoid system. This binding leads to the activation of these receptors and subsequent psychoactive effects. The activation of CB1 receptors in the brain leads to the release of dopamine, which is associated with feelings of pleasure and reward.
Biochemical and Physiological Effects:
AM-694 has been found to have several biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also leads to the release of dopamine, which is associated with feelings of pleasure and reward. Additionally, AM-694 has been found to have analgesic effects, which may make it a potential treatment for pain.

Advantages and Limitations for Lab Experiments

AM-694 has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily standardized and reproducible. Additionally, it has been found to have psychoactive effects similar to THC, which makes it a useful tool for investigating the endocannabinoid system. However, one limitation of AM-694 is that it is a designer drug, which means that its effects may not be fully understood. Additionally, the psychoactive effects of AM-694 may make it difficult to conduct experiments that require precise measurements or control.

Future Directions

There are several future directions for research on AM-694. One direction is to investigate the long-term effects of the compound on the endocannabinoid system and the brain. Another direction is to investigate the potential therapeutic uses of AM-694, such as for pain management. Additionally, researchers may investigate the potential of AM-694 as a tool for studying the endocannabinoid system and developing new drugs that target this system.
Conclusion:
In conclusion, AM-694 is a synthetic cannabinoid that has been widely used in scientific research. It has been found to have psychoactive effects similar to THC and binds to CB1 and CB2 receptors in the endocannabinoid system. AM-694 has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, AM-694 is a valuable tool for investigating the endocannabinoid system and developing new drugs that target this system.

Synthesis Methods

AM-694 can be synthesized through a multi-step process that involves the reaction of 4-acetylbenzoic acid with methylamine to form N-(4-acetylphenyl)methylamine. This intermediate compound is then reacted with 3-pyridinecarboxylic acid to form AM-694. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

AM-694 has been used in various scientific research studies to investigate the effects of synthetic cannabinoids on the endocannabinoid system. It has been found to bind to CB1 and CB2 receptors, which are part of the endocannabinoid system. This binding leads to the activation of these receptors and subsequent psychoactive effects.

properties

IUPAC Name

N-(4-acetylphenyl)-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-10-3-4-13(9-16-10)15(19)17-14-7-5-12(6-8-14)11(2)18/h3-9H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWDDKWQZGZPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-6-methylpyridine-3-carboxamide

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